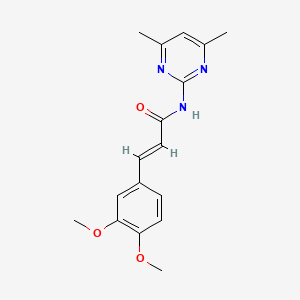

(2E)-3-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

Description

(2E)-3-(3,4-Dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide is a synthetic enamide derivative characterized by a conjugated α,β-unsaturated carbonyl system (prop-2-enamide) linked to a 3,4-dimethoxyphenyl group and a 4,6-dimethylpyrimidin-2-ylamine moiety. The (2E)-configuration ensures optimal spatial alignment for binding, while the 3,4-dimethoxy substituents enhance lipophilicity and electron-donating capacity, critical for redox-related activities .

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-11-9-12(2)19-17(18-11)20-16(21)8-6-13-5-7-14(22-3)15(10-13)23-4/h5-10H,1-4H3,(H,18,19,20,21)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMHDKFBAYGUHV-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 4,6-dimethyl-2-aminopyrimidine.

Condensation Reaction: The aldehyde group of 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with the amine group of 4,6-dimethyl-2-aminopyrimidine in the presence of a base, such as sodium hydroxide, to form the corresponding imine.

Reduction: The imine is then reduced to form the corresponding amine.

Amidation: The amine undergoes an amidation reaction with a suitable acylating agent, such as acryloyl chloride, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may study its interactions with biological targets to understand its mode of action.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 3,4-Dimethoxyphenyl Motifs

Curcumin Derivatives (e.g., Compounds 3d, 3e) Curcumin analogs, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e), share the 3,4-dimethoxyphenyl group but replace the pyrimidine ring with a cyclopentanone core. These compounds exhibit strong antioxidant activity (IC₅₀ = 8.2 µM for DPPH scavenging) and tyrosinase inhibition (IC₅₀ = 12.4 µM) due to the conjugated dienone system and methoxy groups . In contrast, the target compound’s pyrimidine moiety may enhance selectivity for kinase or protease targets, though direct comparative data are lacking.

Ivabradine Precursor: (2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile This nitrile derivative, synthesized via a novel process, serves as a precursor to ivabradine, a cardiac drug.

Pyrimidine-Containing Analogues

N-(4,6-Dimethylpyrimidin-2-yl)-4-[(2E)-2-(2-Phenylindol-3-ylidene)hydrazinyl]benzenesulfonamide

This compound (CAS 88151-92-2) shares the 4,6-dimethylpyrimidin-2-yl group but incorporates a sulfonamide-linked indole system. The indole moiety may confer DNA intercalation or topoisomerase inhibition, diverging from the target compound’s likely antioxidant or ACE inhibition profile .

Enamide Derivatives

(2E)-2-Cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide This enamide (CAS 866156-40-3) replaces the dimethoxyphenyl group with a hydroxymethoxyphenyl system and adds a trifluoromethylphenyl group. The electron-withdrawing CF₃ group reduces antioxidant capacity but improves bioavailability, suggesting that the target compound’s methoxy groups may favor redox activity over pharmacokinetic optimization .

Key Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- Antioxidant Activity: The 3,4-dimethoxyphenyl group in the target compound likely enhances radical scavenging, as seen in curcumin analogs . However, the pyrimidine ring may reduce solubility compared to cyclopentanone-based derivatives.

- Enzyme Inhibition: Pyrimidine-containing compounds often target ATP-binding pockets in kinases or proteases.

- Cytotoxicity: Curcumin analogs show low toxicity in normal lung cells, implying the target compound’s safety profile may be favorable, though empirical data are needed .

Biological Activity

The compound (2E)-3-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide , also known by its CAS number 2097941-30-3, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H19N3O3

- Molecular Weight : 313.35 g/mol

- IUPAC Name : (E)-3-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial agent and its interaction with specific biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit moderate to good antimicrobial activity. For instance, derivatives containing dimethoxyphenyl groups have shown effectiveness against various bacterial strains. The compound's structure suggests it may inhibit bacterial growth by targeting essential enzymes involved in DNA replication and repair.

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit topoisomerases in bacteria, which are crucial for DNA supercoiling and replication.

- Interference with Cell Wall Synthesis : The presence of the pyrimidine moiety may enhance the compound's ability to disrupt bacterial cell wall synthesis.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

- Study on Topoisomerase Inhibition :

-

Structure-Activity Relationship (SAR) :

- Investigations into the SAR of pyrimidine derivatives indicated that modifications at specific positions significantly affect their biological activity. The presence of methoxy groups on the phenyl ring was found to enhance antimicrobial potency .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.